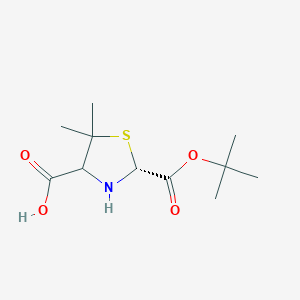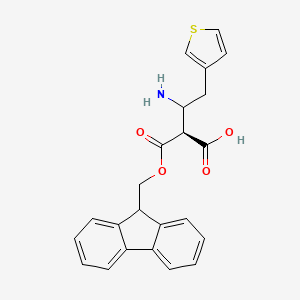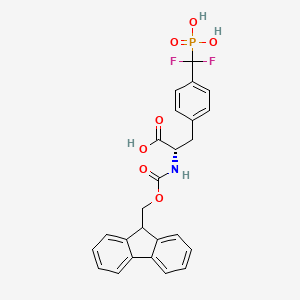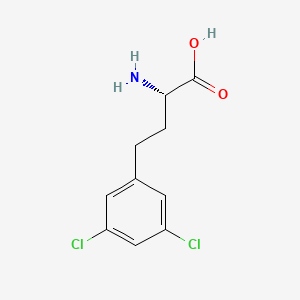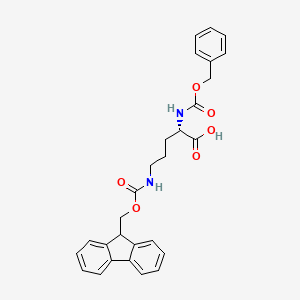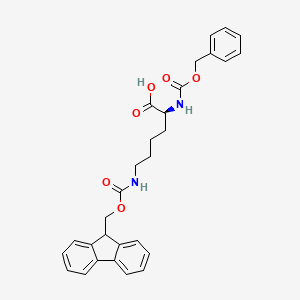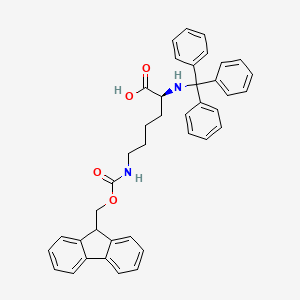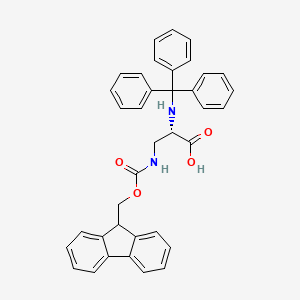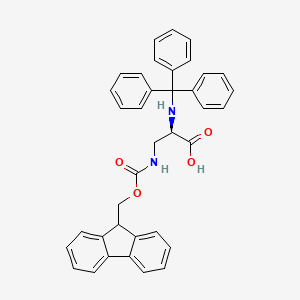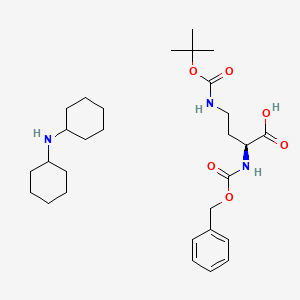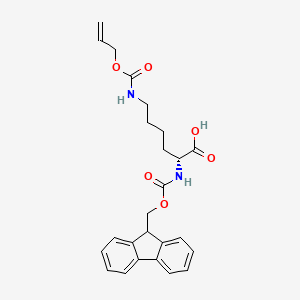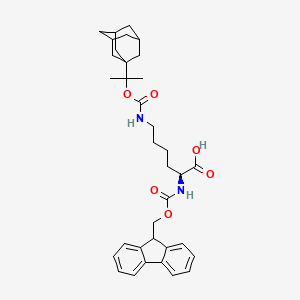
Fmoc-Lys(Adpoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethoxycarbonyl group is a widely used protective group in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting lysine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the 2,4-Dinitrophenyl Group: The epsilon amino group of lysine is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.
Industrial Production Methods
Industrial production of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of this compound.
化学反应分析
Types of Reactions
N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine undergoes several types of chemical reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Piperidine: Used for the removal of the fluorenylmethoxycarbonyl group.
Carbodiimides: Commonly used as coupling reagents in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be used for various biological and chemical applications.
科学研究应用
N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine involves the protection and deprotection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The 2,4-dinitrophenyl group provides additional protection and can be removed under specific conditions to reveal the free amino group.
相似化合物的比较
Similar Compounds
N-(9-fluorenylmethoxycarbonyl)-L-lysine: Similar in structure but lacks the 2,4-dinitrophenyl group.
N-(tert-butoxycarbonyl)-L-lysine: Uses a different protective group (tert-butoxycarbonyl) instead of fluorenylmethoxycarbonyl.
Uniqueness
N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine is unique due to the presence of both the fluorenylmethoxycarbonyl and 2,4-dinitrophenyl groups, which provide dual protection during peptide synthesis. This dual protection allows for greater control and selectivity in the synthesis of complex peptides.
属性
IUPAC Name |
(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O6/c1-34(2,35-18-22-15-23(19-35)17-24(16-22)20-35)43-32(40)36-14-8-7-13-30(31(38)39)37-33(41)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h3-6,9-12,22-24,29-30H,7-8,13-21H2,1-2H3,(H,36,40)(H,37,41)(H,38,39)/t22?,23?,24?,30-,35?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRNQHZMNQDGPI-DVAIHDFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
